2-(Dipropylamino)acetohydrazide
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Overview
Description
2-(Dipropylamino)acetohydrazide is a chemical compound with the molecular formula C8H19N3O.
Preparation Methods
The synthesis of 2-(Dipropylamino)acetohydrazide and its derivatives has been reported in several studies. The synthetic routes typically involve the reaction of dipropylamine with acetohydrazide under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
2-(Dipropylamino)acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Dipropylamino)acetohydrazide is a versatile compound used in diverse scientific research applications. It aids in the investigation of various processes, including drug discovery, organic synthesis, and biological studies.
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)acetohydrazide involves its interaction with specific molecular targets and pathways . The compound may exert its effects through modulation of antioxidant and inflammatory signaling pathways, as well as interactions with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
2-(Dipropylamino)acetohydrazide can be compared with other similar compounds, such as cyanoacetohydrazides and sulindac acetohydrazide derivatives . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the range of reactions it can undergo .
Properties
IUPAC Name |
2-(dipropylamino)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-3-5-11(6-4-2)7-8(12)10-9/h3-7,9H2,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXTXJCVFAWXTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181032 |
Source
|
Record name | Glycine, N,N-dipropyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-34-0 |
Source
|
Record name | N,N-Dipropylglycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2644-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N,N-dipropyl-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-dipropyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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